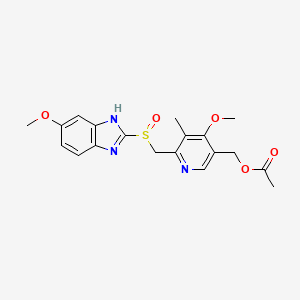
5-Hydroxy Acetate Omeprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Acetate Omeprazole involves several steps, starting with the preparation of omeprazole. One common method includes the reaction of a reactive pyridine derivative with a substituted benzimidazole . The introduction of the hydroxy group is typically achieved through hydroxylation reactions using specific reagents and conditions. The acetate group is then introduced via acetylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy Acetate Omeprazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its parent structure.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Hydroxy Acetate Omeprazole has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving proton pumps.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Acetate Omeprazole involves the inhibition of the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .
Comparación Con Compuestos Similares
Esomeprazole: The S-isomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: Another PPI with a similar mechanism of action but different metabolic pathways.
Pantoprazole: A PPI with a longer duration of action compared to omeprazole.
Uniqueness: These modifications improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it a potentially more effective treatment option for acid-related disorders .
Propiedades
Fórmula molecular |
C19H21N3O5S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl acetate |
InChI |
InChI=1S/C19H21N3O5S/c1-11-17(20-8-13(18(11)26-4)9-27-12(2)23)10-28(24)19-21-15-6-5-14(25-3)7-16(15)22-19/h5-8H,9-10H2,1-4H3,(H,21,22) |
Clave InChI |
RJFDGYTUFFTRFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)COC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















